

# Spectroscopic Profile of 1-Bromotridecane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromotridecane

Cat. No.: B143060

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-bromotridecane** ( $C_{13}H_{27}Br$ ), a vital long-chain alkyl halide intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1-bromotridecane** are summarized in the tables below for easy reference and comparison.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1H$  NMR spectrum of **1-bromotridecane** is characterized by distinct signals corresponding to the different proton environments in its aliphatic chain.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.41	Triplet (t)	2H	-CH <sub>2</sub> -Br (C1)
~1.85	Quintet (p)	2H	-CH <sub>2</sub> -CH <sub>2</sub> Br (C2)
~1.26	Broad Signal	~20H	-(CH <sub>2</sub> ) <sub>10</sub> - (C3-C12)
~0.88	Triplet (t)	3H	-CH <sub>3</sub> (C13)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **1-bromotridecane**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~33.9	C1 (-CH <sub>2</sub> Br)
~32.8	C2
~29.7 - ~29.4	C4 - C11
~28.8	C3
~28.2	C12
~22.7	C13 (-CH <sub>3</sub> )
~14.1	C14 (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **1-bromotridecane** displays characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2924	Strong	C-H stretch (asymmetric)
2853	Strong	C-H stretch (symmetric)
1465	Medium	-CH <sub>2</sub> - bend (scissoring)
722	Medium	-(CH <sub>2</sub> ) <sub>n</sub> - rock (n ≥ 4)
~645	Medium	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum of **1-bromotridecane** shows a characteristic fragmentation pattern for a long-chain alkyl bromide.

m/z	Relative Intensity	Assignment
264	Low	[M+2] <sup>+</sup> (presence of <sup>81</sup> Br isotope)
262	Low	[M] <sup>+</sup> (presence of <sup>79</sup> Br isotope)
183	Moderate	[M - Br] <sup>+</sup>
135	Moderate	[C <sub>4</sub> H <sub>8</sub> Br] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation, rearranged)
43	Base Peak	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (propyl cation)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1-bromotridecane** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) is used as an internal standard (0 ppm).

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: A standard single-pulse sequence (zg30) is used.
  - Number of Scans: 16 scans are typically sufficient.
  - Relaxation Delay: A relaxation delay of 1.0 second is set between scans.
  - Acquisition Time: An acquisition time of approximately 4 seconds is used.
  - Spectral Width: The spectral width is set to cover the range of -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A proton-decoupled pulse sequence (zgpg30) is employed.
  - Number of Scans: A higher number of scans (e.g., 1024) is required due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: A relaxation delay of 2.0 seconds is used.
  - Spectral Width: The spectral width is set to cover the range of 0 to 220 ppm.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).

## Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat **1-bromotridecane** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used.

- Acquisition:
  - Spectral Range: The spectrum is recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: A resolution of 4  $\text{cm}^{-1}$  is typically used.
  - Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

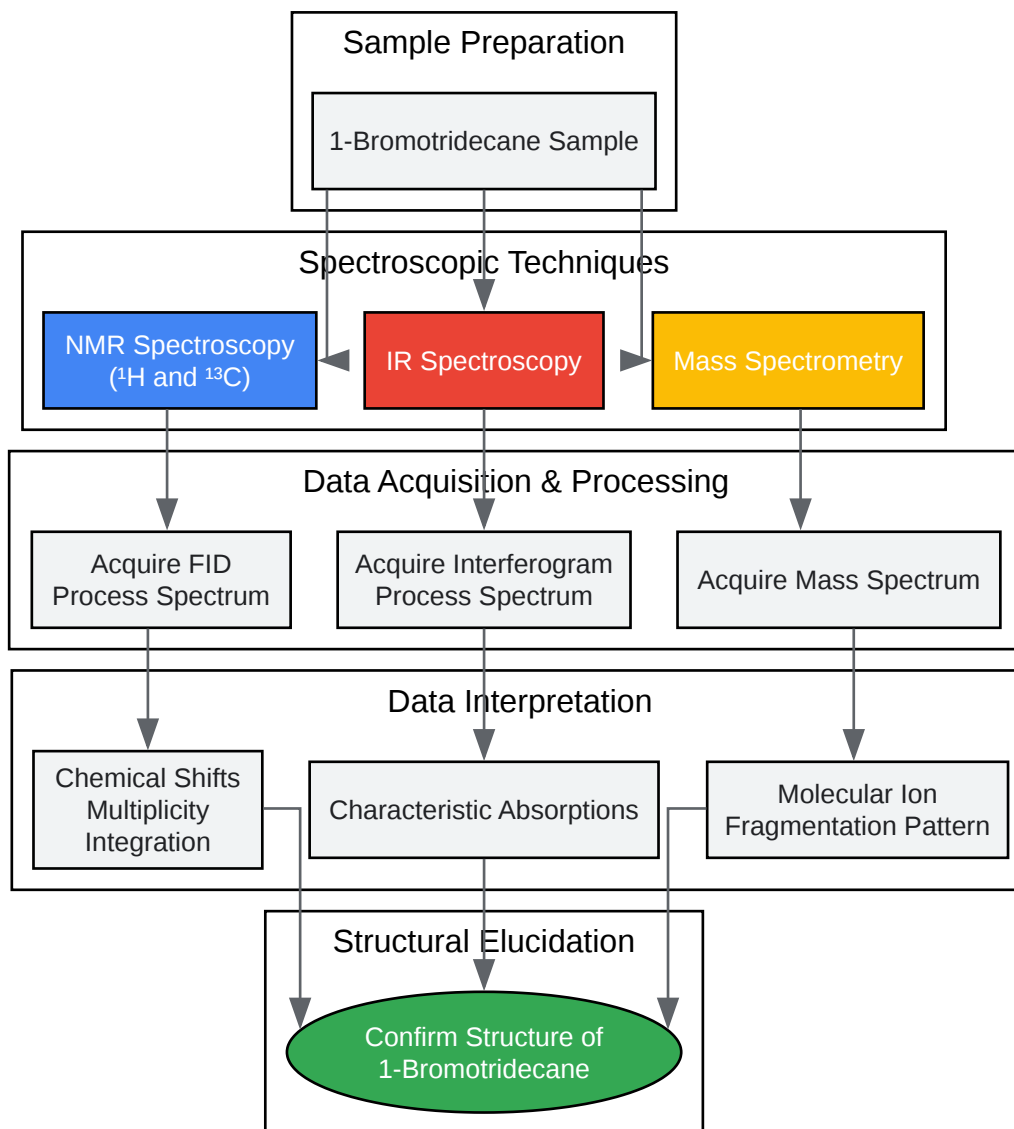
## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced via direct injection or through a gas chromatograph (GC) for separation prior to mass analysis. For GC-MS, a dilute solution of **1-bromotridecane** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected.
- Instrumentation: A GC-MS system such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent) is used.
- Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method.
- Mass Analyzer: A quadrupole mass analyzer is commonly used.
- Mass Range: The mass-to-charge ( $m/z$ ) ratio is scanned over a range of approximately 35 to 500 amu.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks ( $M^+$  and  $M+2^+$ ) and the major fragment ions.

## Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of **1-bromotridecane** is depicted in the following diagram.

## Spectroscopic Analysis Workflow for 1-Bromotridecane



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